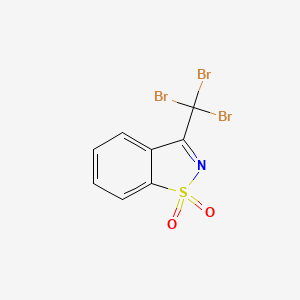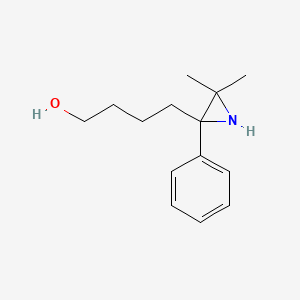![molecular formula C15H18ClNO3S B14556267 6-(3-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 62159-51-7](/img/structure/B14556267.png)
6-(3-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Chlorophenoxy)-1-thia-4-azaspiro[45]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure This compound contains a chlorophenoxy group, a thia-azaspirodecane core, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable thia-azaspirodecane precursor.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 3-chlorophenol and an appropriate leaving group.
Carboxylation: The carboxylic acid functional group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
6-(3-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its spirocyclic structure can be utilized in the design of novel materials with unique mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target proteins, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(3-Bromophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
6-(3-Methylphenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenoxy group in 6-(3-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
CAS No. |
62159-51-7 |
|---|---|
Molecular Formula |
C15H18ClNO3S |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
6-(3-chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C15H18ClNO3S/c16-10-4-3-5-11(8-10)20-13-6-1-2-7-15(13)17-12(9-21-15)14(18)19/h3-5,8,12-13,17H,1-2,6-7,9H2,(H,18,19) |
InChI Key |
NSEOTTVBDCWFMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)OC3=CC(=CC=C3)Cl)NC(CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


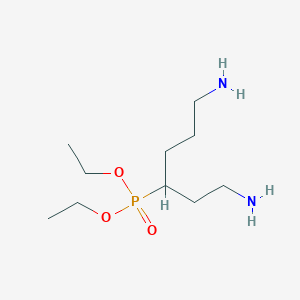
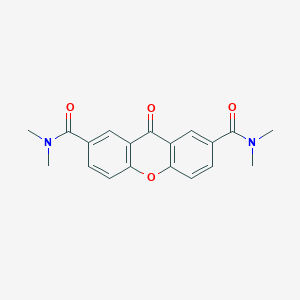
![1,2-Propanediol, 3,3'-[[(3-amino-2,4,6-triiodophenyl)methyl]imino]bis-](/img/structure/B14556197.png)
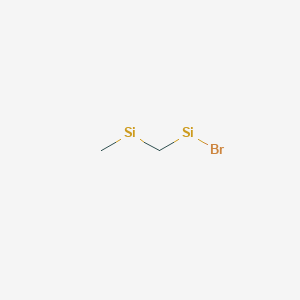
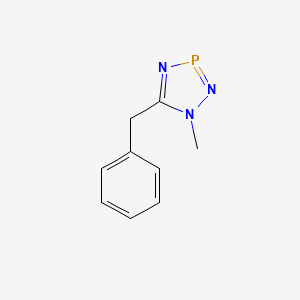
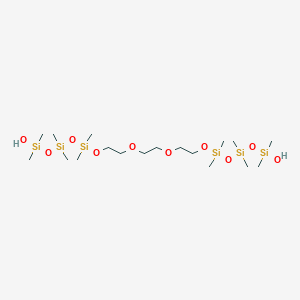
![2H-Indol-2-one, 3-[bis(2-hydroxyethyl)amino]-1,3-dihydro-3-phenyl-](/img/structure/B14556228.png)
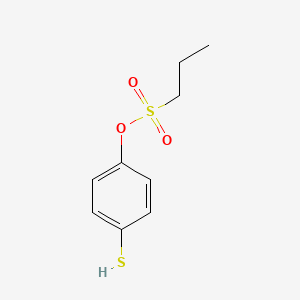
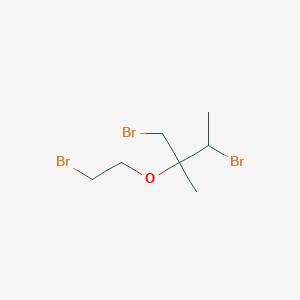
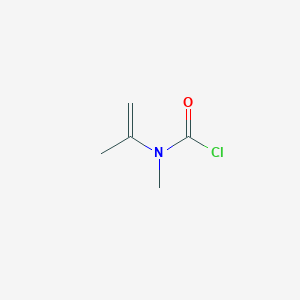
![5-Chloro-N-phenyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide](/img/structure/B14556254.png)
![2-{[3-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14556273.png)
